
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is a labeled analog of a tobacco-specific nitrosamine known for its potent carcinogenic properties. This compound is often used in scientific research to study the metabolic pathways and carcinogenic mechanisms of tobacco-related compounds. The isotopic labeling with carbon-13 allows for detailed tracking and analysis in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-pyridyl-1-butanone, which is then subjected to nitrosation.
Nitrosation: The nitrosation of 3-pyridyl-1-butanone is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to form 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
Reduction: The nitrosamine is then reduced to the corresponding alcohol, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, using reducing agents like sodium borohydride.
Isotopic Labeling: The incorporation of carbon-13 isotopes is achieved through the use of labeled starting materials or intermediates during the synthesis.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic labeling are maintained throughout the process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, which are crucial for studying its metabolic pathways.
Reduction: Reduction reactions can convert the nitrosamine group to an amine, altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which are essential for understanding the compound’s behavior in biological systems.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 76014-81-8
The structure of NNAL features a pyridine ring and a butanol side chain with a nitroso group, making it chemically reactive and significant in biological systems.
Biomarker for Tobacco Exposure
NNAL serves as a crucial biomarker for assessing exposure to tobacco products. Its presence in urine is directly correlated with tobacco use, making it an essential tool for epidemiological studies aimed at understanding the health impacts of smoking. Research indicates that NNAL levels can predict lung cancer susceptibility among smokers, thereby assisting in risk assessment and public health initiatives .
Carcinogenicity Studies
As a metabolite of NNK, NNAL has been implicated in carcinogenic processes. Studies have shown that NNAL can undergo metabolic activation leading to DNA damage, which is a precursor to cancer development. This property makes it an important subject of study in understanding tobacco-related cancers, particularly lung cancer .
Metabolism and Toxicology Research
Research utilizing stable isotope-labeled NNAL (e.g., 13C6-NNAL) allows for detailed studies on the metabolic pathways of tobacco-specific nitrosamines. The incorporation of stable isotopes aids in tracking the compound's fate within biological systems using advanced techniques such as mass spectrometry. This approach helps elucidate the mechanisms by which NNAL and its parent compound NNK exert their toxic effects .
Case Study 1: Urinary Biomarkers in Smokers
A study conducted on smokers demonstrated that urinary NNAL levels were significantly higher compared to non-smokers. The findings indicated that NNAL could be used effectively as a biomarker for monitoring tobacco exposure and assessing the effectiveness of smoking cessation programs .
Case Study 2: Metabolic Activation Pathways
In vivo studies involving rats showed that NNAL is produced from NNK through carbonyl reduction. The research highlighted how different metabolic pathways contribute to the formation of various metabolites, which can further be linked to carcinogenic potential .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Biomarker Development | Assessment of tobacco exposure | NNAL levels correlate with smoking status |
Carcinogenicity Research | Understanding cancer mechanisms related to tobacco | NNAL implicated in DNA damage leading to cancer |
Metabolic Studies | Investigating metabolic pathways of NNK and NNAL | Identified pathways contributing to toxicity |
Mechanism of Action
The compound exerts its effects primarily through its metabolic activation to DNA-alkylating species. These reactive intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A closely related compound without the isotopic labeling.
N’-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine with a simpler structure but also known for its carcinogenicity.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where detailed analysis of metabolic pathways and reaction mechanisms is required.
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6, commonly referred to as NNAL-13C6, is a stable isotope-labeled metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is recognized as a potent carcinogen linked to lung cancer and other tobacco-related malignancies. Understanding the biological activity of NNAL-13C6 is crucial for elucidating its role in carcinogenesis and potential therapeutic interventions.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 76014-81-8
- IUPAC Name : N-(4-hydroxy-4-(2,3,4,5,6-^{13}C_{5})pyridin-3-yl(4^{13}C)butyl)-N-methylnitrous amide
NNAL is formed through the metabolic activation of NNK primarily by cytochrome P450 enzymes. This activation generates reactive species that can bind to DNA, forming pyridyloxobutyl DNA adducts, which are critical in the mechanism of carcinogenesis. The formation of these adducts has been well-documented in laboratory studies involving animal models.
Key Findings:
- DNA Adduct Formation : Studies have shown that NNAL forms stable DNA adducts that can lead to mutations and ultimately cancer. The predominant adducts identified include O^6-[4-(3-pyridyl)-4-oxobutyl]-2'-deoxyguanosine and others that contribute to the mutagenic potential of the compound .
- Carcinogenicity : Research indicates that NNAL retains similar carcinogenic properties as its precursor NNK. In vivo studies demonstrated that NNAL induces lung tumors in rodent models, reinforcing its role as a significant risk factor for lung cancer in smokers .
Case Studies and Research Findings
Several studies have explored the biological activity of NNAL and its implications for cancer development:
Study 1: Lung Tumorigenesis Induction
A study conducted by Murphy et al. (2011) demonstrated that chronic exposure to NNK led to significant lung tumorigenesis in mice models. The study highlighted that NNAL contributed similarly to tumor formation as NNK itself, suggesting its critical role in tobacco-related cancer development .
Study 2: Inhibitory Effects of Natural Compounds
Research by Yano et al. (2000) investigated the effects of 6-methylthiohexyl isothiocyanate (a compound derived from wasabi) on NNAL-induced lung tumorigenesis. The findings indicated that pretreatment with this compound significantly inhibited tumor formation by reducing DNA damage associated with NNAL exposure .
Biological Activity Summary Table
Biological Activity | Description |
---|---|
Metabolic Activation | Cytochrome P450-mediated conversion of NNK to NNAL |
DNA Adduct Formation | Formation of pyridyloxobutyl DNA adducts leading to mutations |
Carcinogenic Potential | Induces lung tumors in animal models similar to NNK |
Inhibition by Natural Compounds | Natural compounds can reduce NNAL-induced DNA damage and tumorigenesis |
Properties
IUPAC Name |
N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-NXGVJODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662112 | |
Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-28-8 | |
Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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